molecular formula C19H20N2O2 B1349871 (9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate CAS No. 813412-37-2

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate

Cat. No.: B1349871
CAS No.: 813412-37-2
M. Wt: 308.4 g/mol
InChI Key: BCWKNNDZLLBHEG-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Regioselectivity in Organic Synthesis

(Novikov et al., 2006) explored the regioselectivity of 1,3-dipolar cycloaddition of fluorinated fluoren-9-iminium ylides to heteroelement-containing dipolarophiles. The study highlighted how N-substituted 9H-fluoren-9-imines react with difluorocarbene, leading to various iminium ylides and their transformations. This work provides insights into synthesizing imidazolidine and oxazolidine derivatives with a fluorene fragment, offering pathways for developing new organic compounds with potential applications in pharmaceuticals and material science.

Structural Analysis

(Yamada, Hashizume, & Shimizu, 2008) reported on the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-L-leucine, emphasizing the unique torsion angles and intermolecular hydrogen bonding that link molecules into two-dimensional sheets. This structural information is crucial for designing fluorene-based molecules with tailored properties for applications in material science and nanotechnology.

Fluorescence Sensing and Environmental Applications

(Qian et al., 2019) developed novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) and poly(9,9-dihexyl-9H-fluoren-2-amine) characterized by fluorescence spectrometry for detecting acids and amines. This research has significant implications for creating sensitive and selective sensors for environmental monitoring and safety.

Catalytic Applications and Asymmetric Synthesis

(Ruiz-Olalla, Retamosa, & Cossío, 2015) described the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates obtained from asymmetric cycloadditions for catalyzing Michael additions of ketones to nitroalkenes. This study presents a method for modulating asymmetric chemoselective reactions, essential for synthesizing enantiomerically pure compounds in pharmaceuticals.

Chemoselective Protection and Synthesis Techniques

(Soley & Taylor, 2019) discussed a mild, rapid, and chemoselective procedure for introducing the 9-Phenyl-9-fluorenyl protecting group into various functional groups. This work is pivotal for advancing synthetic strategies in organic chemistry, allowing for the efficient and selective protection of functional groups essential in complex molecule synthesis.

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a similar way to the amino acid alanine

Biochemical Pathways

As an alanine derivative , it may be involved in protein synthesis or other processes related to amino acid metabolism. More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Given its use in proteomics research , it may influence protein synthesis or function, but further investigation is needed to confirm these effects.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWKNNDZLLBHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373371
Record name 1-N-Fmoc-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813412-37-2
Record name 1-N-Fmoc-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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